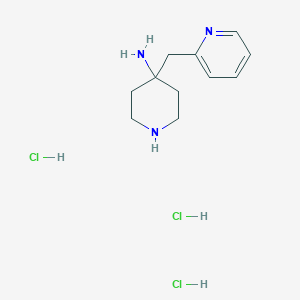

![molecular formula C5H8ClFO2S B2490885 [1-(氟甲基)环丙基]甲磺酰氯 CAS No. 1314963-95-5](/img/structure/B2490885.png)

[1-(氟甲基)环丙基]甲磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

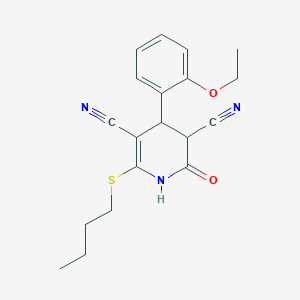

"[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride" is a chemical compound that has been studied for its interesting chemical properties and potential applications in organic synthesis.

Synthesis Analysis

An efficient methodology for nucleophilic fluoromethylation using similar compounds has been developed, which can be applied to the synthesis of alpha-substituted fluoroalkane derivatives (Prakash et al., 2009).

Molecular Structure Analysis

The molecular structure of methane sulfonyl chloride, a related compound, has been studied by electron diffraction, providing insights into the geometrical parameters that could be relevant for the study of “[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride” (Hargittai & Hargittai, 1973).

Chemical Reactions and Properties

- Reactivity with Aldehydes and Ketones : The compound is known to react with aldehydes and ketones, leading to fluorinated derivatives with good yields and enantioselectivities (Kamlar et al., 2010).

- Reaction with Sulfamidates and Sulfates : It has been used in the regioselective fluoromethylation of cyclic sulfamidates and sulfates (Zeng et al., 2023).

- Enantioselective Additions : It shows potential in enantioselective additions to unsaturated compounds, important for synthesizing chiral molecules (Moon et al., 2009).

Physical Properties Analysis

While specific physical properties of “[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride” are not detailed, related compounds provide insights into behavior such as electron transfer reactions and structural stability in different environments (Tamba et al., 2007).

Chemical Properties Analysis

- Reactivity in Radical Reactions : The compound's reactivity in radical reactions, particularly in the presence of sulfonates, has been a subject of study, providing insight into its chemical behavior and potential applications (King et al., 1993).

- Versatility in Organic Synthesis : Its versatility in organic synthesis is highlighted by its potential in various reactions, including electron transfer reactions (Abe & Oku, 1994).

科学研究应用

选择性氟化

Makino和Yoshioka(1987年)展示了使用甲磺酰氟和铯氟化物,经过18-冠-6改性,通过亲核取代对各种苄醇进行选择性氟化的方法。该方法被扩展用于从相应的醇和氯化物合成乙基1-氟甲基吡唑-4-羧酸乙酯和N-氟甲基邻苯二甲酰亚胺(Makino & Yoshioka, 1987)。

氧二磷酸酯酶抑制研究

Kitz和Wilson(1963年)研究了甲磺酰氟对乙酰胆碱酯酶的氧二磷酸酯(酸转移)抑制作用。他们发现甲磺酰氟与酶反应产生甲磺酰酶衍生物,表明其作为生化研究工具的潜力(Kitz & Wilson, 1963)。

亲核氟甲基化

Prakash等人(2009年)开发了一种有效的方法,用于使用α-氟-α-(苯基磺酰基)甲烷对烷基和苄基卤化物进行亲核氟甲基化。这种方法实现了各种α-氟乙烯化合物的立体特异性合成(Prakash et al., 2009)。

电化学性质研究

Su,Winnick和Kohl(2001年)研究了甲磺酰氯化铝离子液体中钒五氧化物膜的电化学性质。他们研究了钠在钒五氧化物膜中的可逆插层,为电池和能量存储研究做出了贡献(Su, Winnick, & Kohl, 2001)。

重排和键合研究

Ando等人(2005年)对2-氯-3,3-二氟丙-2-烯-1-醇衍生物与甲磺酰氯的处理进行了研究。他们观察到一种新颖的[3,3] sigmatropic重排,导致通过C-C键形成各种二烯,表明其在有机合成中的实用性(Ando et al., 2005)。

N-芳基化研究

Rosen等人(2011年)报道了Pd催化的甲磺酰胺与芳基溴化物和氯化物的交叉偶联,提出了一种消除合成过程中有关基因毒性杂质的方法(Rosen et al., 2011)。

安全和危害

属性

IUPAC Name |

[1-(fluoromethyl)cyclopropyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClFO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICZDKAPQPYFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CF)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2490804.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)

![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2490809.png)

![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2490811.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2490815.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)